molecular formula C6H4ClF2N B13011502 4-(Chloromethyl)-2,5-difluoropyridine CAS No. 1227574-69-7

4-(Chloromethyl)-2,5-difluoropyridine

Katalognummer: B13011502
CAS-Nummer: 1227574-69-7
Molekulargewicht: 163.55 g/mol
InChI-Schlüssel: CGDIZSRKKOWPDL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Chloromethyl)-2,5-difluoropyridine is a heterocyclic aromatic compound that contains a pyridine ring substituted with chloromethyl and difluoro groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2,5-difluoropyridine typically involves the chloromethylation of 2,5-difluoropyridine. One common method is the reaction of 2,5-difluoropyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under acidic conditions, which protonate the formaldehyde carbonyl, making the carbon more electrophilic and facilitating the nucleophilic attack by the aromatic ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of environmentally friendly catalysts and solvents is preferred to minimize the environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Chloromethyl)-2,5-difluoropyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding methyl derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.

    Oxidation: Formation of difluoropyridine carboxylic acids or aldehydes.

    Reduction: Formation of 4-methyl-2,5-difluoropyridine.

Wissenschaftliche Forschungsanwendungen

4-(Chloromethyl)-2,5-difluoropyridine has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential precursor for the synthesis of biologically active compounds, including antiviral and anticancer agents.

    Materials Science: Used in the development of novel materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 4-(Chloromethyl)-2,5-difluoropyridine depends on its specific application. In organic synthesis, it acts as an electrophilic reagent, facilitating nucleophilic substitution reactions. In pharmaceuticals, its mechanism of action would depend on the specific biological target it interacts with, such as enzymes or receptors.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(Chloromethyl)pyridine: Similar structure but lacks the difluoro groups.

    2,5-Difluoropyridine: Lacks the chloromethyl group.

    4-Methyl-2,5-difluoropyridine: Similar structure but with a methyl group instead of chloromethyl.

Uniqueness

4-(Chloromethyl)-2,5-difluoropyridine is unique due to the presence of both chloromethyl and difluoro groups, which impart distinct reactivity and properties

Eigenschaften

CAS-Nummer

1227574-69-7

Molekularformel

C6H4ClF2N

Molekulargewicht

163.55 g/mol

IUPAC-Name

4-(chloromethyl)-2,5-difluoropyridine

InChI

InChI=1S/C6H4ClF2N/c7-2-4-1-6(9)10-3-5(4)8/h1,3H,2H2

InChI-Schlüssel

CGDIZSRKKOWPDL-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=CN=C1F)F)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.